Reactive Black 5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

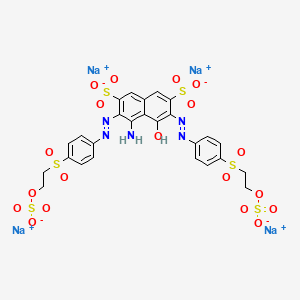

Reactive Black 5 is an anionic double azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers . It is known for its excellent dyeing properties, including high color yield and good fastness to washing and light. its presence in wastewater poses significant environmental challenges due to its toxic, mutagenic, and carcinogenic properties .

Métodos De Preparación

Reactive Black 5 can be synthesized through various chemical routes. One common method involves the carbonization of organic raw materials such as wood or coconut shells at high temperatures to obtain carbon black, which is then chemically treated to produce this compound . Industrial production methods often involve the use of specific strains of bacteria, such as Agrobacterium, to degrade the dye in wastewater .

Análisis De Reacciones Químicas

Reactive Black 5 undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized using agents like ozone, which breaks down the dye into less harmful sub-components.

Substitution: The dye can undergo substitution reactions, particularly with nucleophiles, leading to the displacement of sulfonate groups.

Common reagents used in these reactions include ozone, hydrogen peroxide, and various reducing agents. The major products formed from these reactions are typically less toxic and more biodegradable than the original dye .

Aplicaciones Científicas De Investigación

Environmental Impact and Toxicity

Research indicates that exposure to Reactive Black 5 can lead to developmental defects in aquatic organisms. A study on zebrafish embryos showed that exposure to varying concentrations of RB5 resulted in significant morphological deformities and reduced survival rates . Furthermore, metabolites produced from the decolorization of RB5 have been found to be less toxic than the original dye, highlighting the importance of effective degradation methods .

Decolorization Techniques

Numerous methods have been developed for the decolorization of this compound, including biological, chemical, and physical processes. Below are some notable techniques:

Biological Methods

-

Microbial Degradation :

- Saccharomyces cerevisiae : This yeast strain exhibited a high decolorization rate of 69.20% for RB5 under optimized conditions .

- Sterigmatomyces halophilus : This halotolerant yeast demonstrated significant decolorization capabilities even at high concentrations (up to 1,500 mg/L) and various salt concentrations .

- Fungal Applications :

Chemical Methods

- Photocatalytic Degradation :

- Electrochemical Degradation :

- Adsorption Techniques :

Case Study 1: Microbial Decolorization Using Sterigmatomyces halophilus

A study explored the potential of Sterigmatomyces halophilus SSA1575 in degrading this compound. The yeast was able to achieve complete decolorization at a concentration of 50 mg/L within 18 hours. The study highlighted that various carbon and nitrogen sources enhanced the decolorization process while certain compounds inhibited it .

Case Study 2: Photocatalytic Degradation with Tin Oxide

Research on tin oxide microrods demonstrated their effectiveness as photocatalysts for degrading this compound when combined with hydrogen peroxide. The study revealed that higher catalyst concentrations significantly increased the degradation rate of the dye under daylight conditions .

Mecanismo De Acción

The mechanism by which Reactive Black 5 exerts its effects involves several molecular targets and pathways:

Photocatalytic Degradation: The dye undergoes photocatalytic degradation when exposed to light in the presence of catalysts like titanium dioxide.

Enzymatic Degradation: Enzymes such as laccase from fungi like Ganoderma lucidum can biodegrade the dye by breaking its azo bonds.

Molecular Interactions: The dye forms complexes with proteins like human serum albumin through hydrogen bonds and van der Waals interactions, leading to changes in protein structure and function.

Comparación Con Compuestos Similares

Reactive Black 5 is often compared with other azo dyes such as Methyl Orange and Congo Red. While all these dyes share similar azo structures, this compound is unique due to its high color yield and good fastness properties . Other similar compounds include:

Methyl Orange: Another azo dye used as a pH indicator and in dyeing processes.

Congo Red: Used in histology for staining tissues and as an indicator in various chemical reactions.

This compound stands out for its widespread use in the textile industry and its significant environmental impact, making it a focal point in studies on dye degradation and wastewater treatment .

Actividad Biológica

Reactive Black 5 (RB5) is a widely used azo dye in various industries, particularly in textiles. Its extensive application has raised concerns regarding its environmental impact and potential toxicity. This article explores the biological activity of RB5, focusing on its biodegradation, detoxification processes, and the effectiveness of various biological agents in its removal from wastewater.

RB5, also known as Remazol Black B, is characterized by its chemical structure that includes azo chromophores, making it stable and resistant to degradation. The dye is known for its teratogenic, mutagenic, and carcinogenic properties, posing significant risks to aquatic ecosystems and human health when discharged into water bodies. The molecular formula of RB5 is C20H12N4Na2O9S with a molecular weight of 502.44 g/mol. Its maximum absorption wavelength is around 598 nm, which contributes to its high visibility in polluted waters .

Biodegradation Mechanisms

1. Microbial Degradation:

Microorganisms play a crucial role in the biodegradation of RB5. Several studies have identified specific strains capable of decolorizing and detoxifying this dye.

- Sterigmatomyces halophilus SSA1575: A newly isolated halotolerant yeast strain that demonstrated significant decolorization capabilities even at high concentrations (up to 1,500 mg/L). It effectively reduced RB5 concentration under saline conditions, achieving over 90% decolorization after 18-24 hours at optimal salt concentrations .

- Phanerochaete sordida PBU 0057: This white rot fungus was isolated from Thailand and showed complete decolorization of RB5 within three days. The degradation was linked to lignin-modifying enzymes such as laccase and manganese peroxidase .

2. Enzymatic Degradation:

Enzymatic treatments have been explored for their efficiency in degrading RB5:

- Laccase and Peroxidase Enzymes: These enzymes facilitate the breakdown of azo bonds in RB5. Studies indicate that both Trichosporon akiyoshidainum and Aeromonas hydrophila utilize these enzymes to produce non-toxic metabolites from RB5 degradation .

Case Studies on Removal Techniques

Electrocoagulation (EC):

A recent study investigated the use of electrocoagulation as an eco-friendly method for removing RB5 from synthetic textile effluents. Key findings include:

- Optimal Conditions: The optimal parameters for RB5 removal were identified as pH 5.5, current density of 47.5 mA/cm², and an EC time of approximately 23.75 minutes. Under these conditions, a removal efficiency of 96.33% was achieved .

Bioreactor Systems:

Research on fixed bed bioreactors demonstrated enhanced biodegradation rates for RB5:

- Bamboo Activated Carbon: This material served as a microbial support, significantly improving the adsorption and subsequent biodegradation of RB5 in bioreactors. Complete decolorization was achieved within a hydraulic retention time of less than 15 minutes .

Comparative Analysis of Degradation Methods

| Method | Organism/Agent | Decolorization Efficiency | Time Required |

|---|---|---|---|

| Microbial Degradation | S. halophilus SSA1575 | >90% | 18-24 hours |

| Enzymatic Treatment | Laccase/Peroxidase | Varies | Depends on enzyme |

| Electrocoagulation | Electrocoagulation Process | 96.33% | ~23.75 minutes |

| Bioreactor with Adsorbent | Bamboo Activated Carbon | Complete | <15 minutes |

Propiedades

Número CAS |

17095-24-8 |

|---|---|

Fórmula molecular |

C26H25N5NaO19S6 |

Peso molecular |

926.9 g/mol |

Nombre IUPAC |

tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C26H25N5O19S6.Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48); |

Clave InChI |

RYYUIUNQKALCNQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)O)N)O)S(=O)(=O)CCOS(=O)(=O)O.[Na] |

Origen del producto |

United States |

ANone: Reactive Black 5 has the molecular formula C26H21N5Na4O19S6 and a molecular weight of 991.82 g/mol.

A: Researchers commonly employ UV-Vis spectrophotometry to monitor the decolorization of this compound. The absorbance of the dye solution at its maximum wavelength (λmax) is measured before and after treatment. [] FTIR spectroscopy is also used to analyze the dye's structure and identify degradation products. [] Other techniques, like LC-MS, can further characterize the degradation process and identify intermediates. [, ]

A: The hydrolytic stability of this compound is influenced by pH and temperature. [] While this compound can be degraded under both acidic and alkaline conditions, some studies suggest that acidic conditions might be more favorable for its degradation via specific methods like electrochemical oxidation. []

A: Various catalysts have been studied to enhance the degradation of this compound. For instance, LaFeO3 perovskite catalysts have shown promising results in Fenton-like oxidation of the dye. [] Similarly, TiO2 and ZnO are effective photocatalysts for this compound removal under UV irradiation. []

A: this compound is a common textile industry pollutant. Its release into water bodies can lead to reduced light penetration, affecting aquatic life. Additionally, some of its degradation byproducts can be toxic. [, ]

A: Several studies demonstrate the effectiveness of various biological methods in removing this compound from wastewater. Fungi like Penicillium citrinum [], Bjerkandera adusta [], and Trametes versicolor [] have shown promising results in bioremoval studies. Similarly, bacterial strains like Aeromonas punctata [, ], Saccharomyces cerevisiae [], and Pseudomonas sp. [] have demonstrated high degradation rates for this compound.

A: Yes, researchers have successfully utilized agricultural by-products, like apple and carrot pomaces, as cost-effective carbon sources for microbial growth in the bioremoval of this compound. [] Other materials, such as oil palm empty fruit bunch, have also been explored as potential low-cost biosorbents. []

A: Adsorption is a key process in the removal of this compound from wastewater. Various materials, including activated carbon, have been successfully used as adsorbents. [] Notably, used black tea leaves have shown promising results in adsorbing this compound, with the adsorption following pseudo-second-order kinetics. []

A: Advanced oxidation processes (AOPs) like ozonation, Fenton, and photo-Fenton reactions are effective methods for degrading this compound. These processes generate highly reactive radicals that break down the dye molecules. [, , ]

A: High salt concentrations, common in textile wastewater, can negatively impact the efficiency of certain degradation processes, like dielectric barrier discharge plasma treatment, by hindering the generation of reactive species. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.